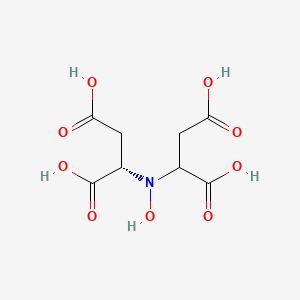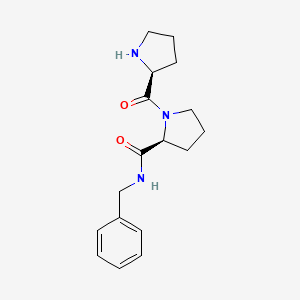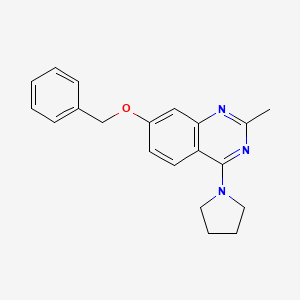
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a benzyloxy group at the 7th position, a methyl group at the 2nd position, and a pyrrolidin-1-yl group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and appropriate bases.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Pyrrolidinylation: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution; electrophilic substitution can be carried out using reagents like chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Methylquinazoline: Lacks the benzyloxy and pyrrolidin-1-yl groups.
4-Pyrrolidin-1-ylquinazoline: Lacks the benzyloxy and methyl groups.
Uniqueness
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline is unique due to the presence of all three substituents (benzyloxy, methyl, and pyrrolidin-1-yl groups) on the quinazoline core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
646450-52-4 |
|---|---|
Fórmula molecular |
C20H21N3O |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-methyl-7-phenylmethoxy-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C20H21N3O/c1-15-21-19-13-17(24-14-16-7-3-2-4-8-16)9-10-18(19)20(22-15)23-11-5-6-12-23/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Clave InChI |
RRGGOCWXPJFRBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)
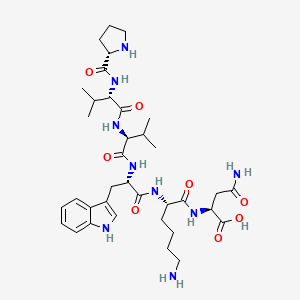
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
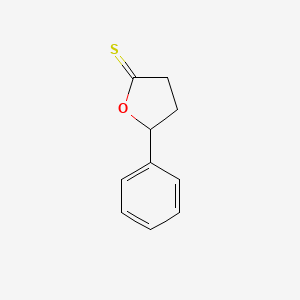
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
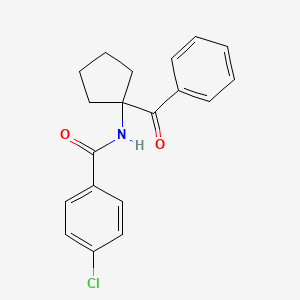
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
